molecular formula C10H8Cl2N2Pd B7800363 Dichloropalladium;2-pyridin-2-ylpyridine

Dichloropalladium;2-pyridin-2-ylpyridine

Cat. No.: B7800363
M. Wt: 333.5 g/mol
InChI Key: MUNARLQNCCGPQU-UHFFFAOYSA-L
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Description

Dichloropalladium;2-pyridin-2-ylpyridine is a coordination compound that has garnered significant interest in various fields of research due to its unique properties and potential applications. This compound consists of a palladium center coordinated to two chlorine atoms and a bidentate ligand, 2-pyridin-2-ylpyridine. The presence of the palladium center imparts unique catalytic properties, making it valuable in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloropalladium;2-pyridin-2-ylpyridine can be synthesized through several methods. One common approach involves the reaction of palladium(II) chloride with 2-pyridin-2-ylpyridine in an appropriate solvent. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired complex in good to excellent yields. The reaction can be represented as follows:

PdCl2+2-pyridin-2-ylpyridineThis compound\text{PdCl}_2 + \text{2-pyridin-2-ylpyridine} \rightarrow \text{this compound} PdCl2​+2-pyridin-2-ylpyridine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent choice, reaction time, and temperature are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

Dichloropalladium;2-pyridin-2-ylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, where the palladium center is oxidized to a higher oxidation state.

    Reduction: It can also undergo reduction reactions, where the palladium center is reduced to a lower oxidation state.

    Substitution: The chlorine atoms in the complex can be substituted with other ligands, leading to the formation of new coordination compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used. These reactions often require specific conditions, such as elevated temperatures or pressures.

    Substitution: Ligand exchange reactions can be facilitated by using various ligands, such as phosphines or amines, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction may produce palladium(0) species. Substitution reactions result in new coordination compounds with different ligands.

Scientific Research Applications

Dichloropalladium;2-pyridin-2-ylpyridine has a wide range of scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic transformations, such as cross-coupling reactions, which are essential in the synthesis of complex organic molecules.

    Biology: The compound’s catalytic properties are exploited in biochemical studies, where it is used to facilitate specific reactions in biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer drugs.

    Industry: It is employed in industrial processes that require efficient and selective catalysis, such as the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Dichloropalladium;2-pyridin-2-ylpyridine exerts its effects is primarily through its catalytic activity. The palladium center can coordinate with various substrates, facilitating their transformation through different catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cross-coupling reactions, the palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product.

Comparison with Similar Compounds

Similar Compounds

  • Dichloropalladium;2,2’-bipyridine
  • Dichloropalladium;1,10-phenanthroline
  • Dichloropalladium;4,4’-dimethyl-2,2’-bipyridine

Uniqueness

Dichloropalladium;2-pyridin-2-ylpyridine is unique due to the specific coordination environment provided by the 2-pyridin-2-ylpyridine ligand. This ligand imparts distinct electronic and steric properties to the complex, influencing its reactivity and selectivity in catalytic processes. Compared to similar compounds, this compound may exhibit different catalytic efficiencies and selectivities, making it valuable for specific applications.

Properties

IUPAC Name

dichloropalladium;2-pyridin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2.2ClH.Pd/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNARLQNCCGPQU-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Pd]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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